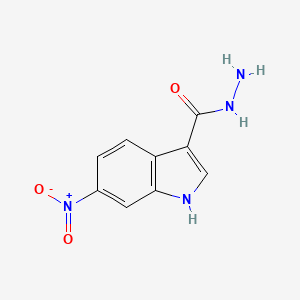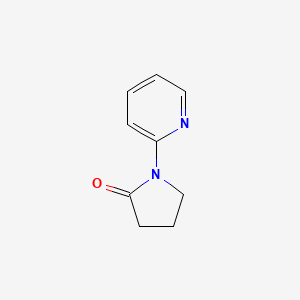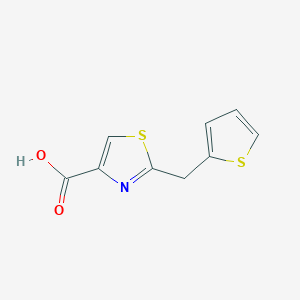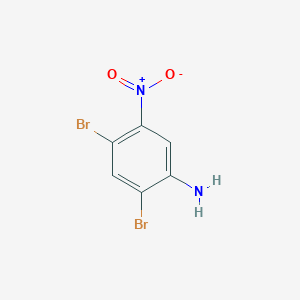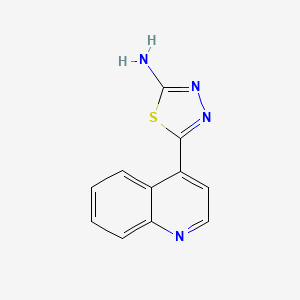
2-Amino-5-(4-quinolyl)-1,3,4-thiadiazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(4-quinolyl)-1,3,4-thiadiazole hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a quinoline moiety fused with a thiadiazole ring, making it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-quinolyl)-1,3,4-thiadiazole hydrochloride typically involves the reaction of 4-quinolinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-amino-5-(4-quinolyl)-1,3,4-thiadiazole. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often require refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反应分析
Types of Reactions
2-Amino-5-(4-quinolyl)-1,3,4-thiadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Reduced forms of the quinoline moiety.
Substitution: Substituted thiadiazole derivatives with different alkyl or acyl groups.
科学研究应用
2-Amino-5-(4-quinolyl)-1,3,4-thiadiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Amino-5-(4-quinolyl)-1,3,4-thiadiazole hydrochloride involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Amino-4-quinolyl-1,4-dihydropyridines: These compounds share the quinoline moiety but differ in the fused ring structure.
2-Chloroquinoline-3-carbaldehyde: Similar in having a quinoline ring but with different substituents and functional groups.
Uniqueness
2-Amino-5-(4-quinolyl)-1,3,4-thiadiazole hydrochloride is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H8N4S |
|---|---|
分子量 |
228.28 g/mol |
IUPAC 名称 |
5-quinolin-4-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-15-14-10(16-11)8-5-6-13-9-4-2-1-3-7(8)9/h1-6H,(H2,12,15) |
InChI 键 |
JJXAMHDGMRYRAO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=NN=C(S3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester](/img/structure/B13687737.png)
![6-Iodo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687742.png)
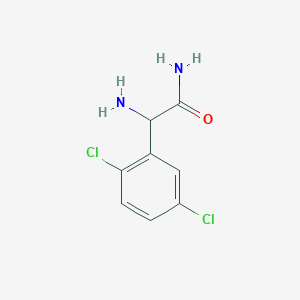
![2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13687754.png)
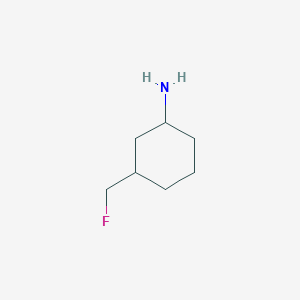
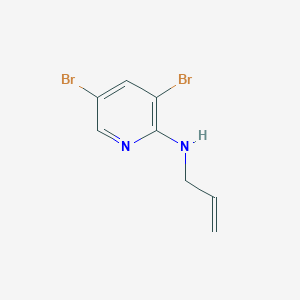
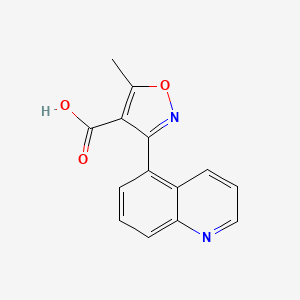
![(5S,8S,10aR)-3-[(Benzyloxy)carbonyl]-5-(Boc-amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic Acid](/img/structure/B13687772.png)
